
(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone
描述
(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C12H17N3O and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of (3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone is Tryptase beta-2 . Tryptase beta-2 is a serine protease found almost exclusively in mast cells . It plays a significant role in allergic diseases, where it is released during mast cell activation .
Mode of Action
It is known to interact with tryptase beta-2 . The interaction between the compound and its target may result in changes in the activity of Tryptase beta-2, potentially influencing the progression of allergic diseases .
Biochemical Pathways
Given its target, it is likely to influence pathways related to mast cell activation and the immune response .
Result of Action
Given its target, it may have effects on mast cell activation and the immune response .
生化分析
Biochemical Properties
(3-(Aminomethyl)piperidin-1-yl)(pyridin-2-yl)methanone plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One notable interaction is with human beta-II tryptase, a serine protease found predominantly in mast cells . This compound acts as an inhibitor of beta-II tryptase, which is involved in various pro-inflammatory activities. The binding of this compound to beta-II tryptase inhibits its enzymatic activity, thereby modulating inflammatory responses .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of beta-II tryptase can lead to reduced pro-inflammatory signaling, which may impact the expression of genes involved in inflammation . Additionally, the modulation of enzyme activity by this compound can alter metabolic pathways within cells, affecting overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of beta-II tryptase, inhibiting its enzymatic activity by preventing substrate access . This inhibition is crucial for reducing the enzyme’s pro-inflammatory effects. Furthermore, this compound may also influence gene expression by modulating transcription factors involved in inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under controlled conditions, maintaining its inhibitory activity against beta-II tryptase . Prolonged exposure to certain environmental factors may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits beta-II tryptase activity without causing significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its bioavailability and activity . These metabolic processes can influence the compound’s efficacy and duration of action within the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on beta-II tryptase. The distribution of this compound within tissues is crucial for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within cells, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing this compound to its site of action, ensuring its effective inhibition of beta-II tryptase .
属性
IUPAC Name |
[3-(aminomethyl)piperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-8-10-4-3-7-15(9-10)12(16)11-5-1-2-6-14-11/h1-2,5-6,10H,3-4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSZFOVLCUONSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


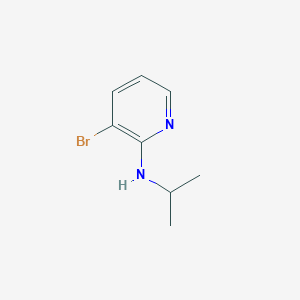
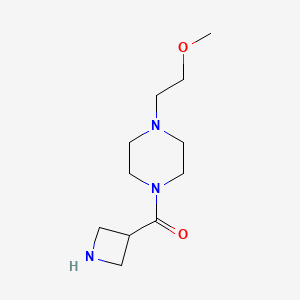
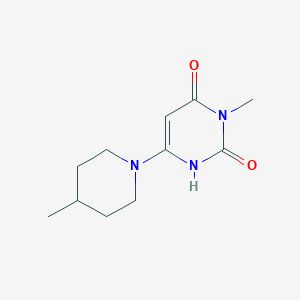
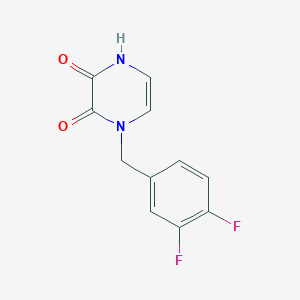
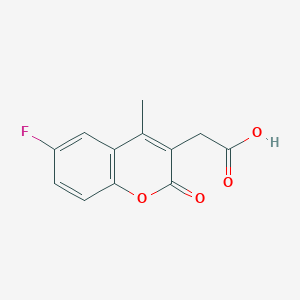
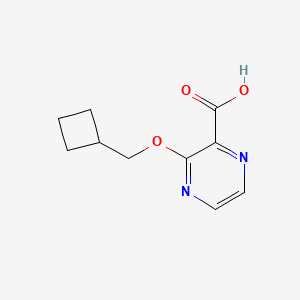
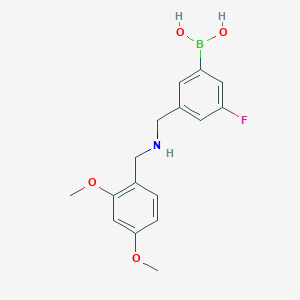
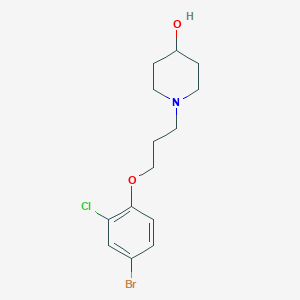
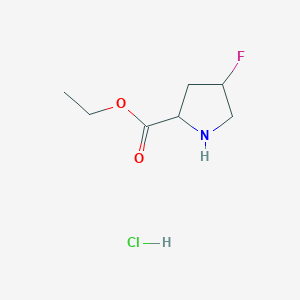

![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
![Tert-butyl ((5-methoxybenzo[d]isoxazol-3-yl)methyl)carbamate](/img/structure/B1488575.png)
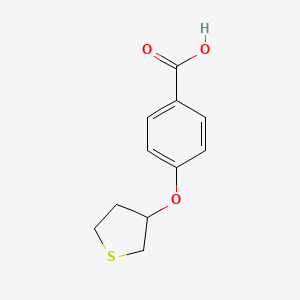
![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)
